molecular formula C15H14ClNO3S B2493304 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 387855-28-9

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Cat. No. B2493304
CAS RN: 387855-28-9
M. Wt: 323.79
InChI Key: STLZKMHYAUAJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to "{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate" involves multiple approaches. For instance, 2-Chloro-5-methylthiophene, a key intermediate in the synthesis of related pharmaceuticals and agrochemicals, can be prepared through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in significant yield (Yang, 2010). Additionally, novel pathways to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate have been explored (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate, has been characterized, revealing insights into the arrangement and interactions within the crystal lattice (de Armas et al., 2000). Similarly, studies on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have provided valuable data on crystal structure and molecular interactions (Achutha et al., 2017).

Chemical Reactions and Properties

Research into the reactivity of thiophene derivatives has shown diverse chemical behaviors under various conditions. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate and subsequent reactions of the chlorinated products with active hydrogen-containing compounds have been explored (Barker et al., 2001). These studies provide insights into the functional group transformations and potential synthetic applications.

Physical Properties Analysis

The synthesis and characterization of related structures, including their physical properties, have been the focus of several investigations. For instance, practical preparation methods for ethyl 2-methylthiophene-3-carboxylate highlight operational advantages and contribute to understanding the compound's physical attributes (Kogami & Watanabe, 2011).

Chemical Properties Analysis

The antimicrobial activity of certain thiophene derivatives, alongside their synthesis and structural characterization, underscores the chemical properties and potential applications of these compounds. For example, methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate has been synthesized and evaluated for its biological activity (Nural et al., 2018).

properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-10-6-7-13(21-10)15(19)20-9-14(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLZKMHYAUAJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.